molecular formula C9H10O4 B053570 3-Methoxyphenylglyoxal hydrate CAS No. 118888-62-3

3-Methoxyphenylglyoxal hydrate

Cat. No. B053570
CAS RN: 118888-62-3
M. Wt: 182.17 g/mol
InChI Key: LDMLATLMTDGBHP-UHFFFAOYSA-N
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Description

3-Methoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C9H10O3 . Its IUPAC name is 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone . The compound has a molecular weight of 164.16 (anhydrous) . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The InChI code for 3-Methoxyphenylglyoxal hydrate is 1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,9,11-12H,1H3 . The SMILES representation is COC1=CC=CC(=C1)C(=O)C=O .


Physical And Chemical Properties Analysis

3-Methoxyphenylglyoxal hydrate appears as a yellow to pale brown substance . It has a melting point of 94°C to 98°C and a boiling point of 95°C to 98°C (0.05mmHg) . The water content, as determined by Karl Fischer Titration, is between 7-22% (approximately 1.5 waters) .

Scientific Research Applications

  • Polymer Crystallinity Controls in Organic Electrochemical Transistors

    A study investigated poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT) for use in organic electrochemical transistors (OECTs). It was found that large hydrophobic anions lower the threshold voltage and that P3MEEMT has faster anion injection rates due to hydration of the P3MEEMT crystal lattice. This suggests the role of polymer hydration and nanoscale morphology in OECT operation (Flagg et al., 2019).

  • Synthesis of Arylimidazolidine-diones

    Arylglyoxal hydrates were found to interact with N-alkoxyureas and N-hydroxyurea in acetic acid, leading to the selective formation of 3-alkoxy-5-arylimidazolidine-2,4-diones. This synthesis method offers potential for creating novel compounds with diverse applications (Shtamburg et al., 2015).

  • Relation Between Plasma and Cerebrospinal Fluid Levels of 3-Methoxy-4-Hydroxyphenylglycol

    This study found a significant correlation between the concentrations of 3-methoxy-4-hydroxyphenylglycol in plasma and cerebrospinal fluid, indicating its potential use as a biomarker in neurological studies (Kopin et al., 1983).

  • Acidity and Basicity of Alkoxides

    Research on the methoxy anion highlighted its relevance in understanding the acidity of the corresponding conjugate alcohols, which has implications in chemical synthesis and analytical chemistry (Oliveira & Vasconcellos, 2007).

  • Inhibition of Anion Transport in Blood Cells

    Para-methoxyphenylglyoxal and meta-methoxyphenylglyoxal were found to be potent inhibitors of sulfate exchange in red blood cell membranes. This finding has implications for understanding cellular transport mechanisms and could inform the development of new therapeutic agents (Betakis et al., 1992).

  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis

    A study showed that derivatives of 3-methoxyphenylhydrazine provided high responsiveness with ESI-MS detection, indicating its potential for sensitive analytical techniques in biological and environmental sample analysis (Fritzsche et al., 2018).

Safety And Hazards

3-Methoxyphenylglyoxal hydrate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-(3-methoxyphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3.H2O/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-6H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMLATLMTDGBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611093
Record name (3-Methoxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphenylglyoxal hydrate

CAS RN

118888-62-3
Record name (3-Methoxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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